molecular formula C19H16ClNO3S B2716480 N-[2-(4-Chlorobenzoyl)-1-benzofuran-3-yl]-2-ethylsulfanylacetamide CAS No. 2241129-89-3

N-[2-(4-Chlorobenzoyl)-1-benzofuran-3-yl]-2-ethylsulfanylacetamide

Cat. No.: B2716480
CAS No.: 2241129-89-3
M. Wt: 373.85
InChI Key: XYODWUVQWMYDBE-UHFFFAOYSA-N
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Description

The compound “N-[2-(4-Chlorobenzoyl)-1-benzofuran-3-yl]-2-ethylsulfanylacetamide” is an organic compound containing a benzofuran moiety, a chlorobenzoyl group, and an ethylsulfanylacetamide group . Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings . The chlorobenzoyl group is an acyl chloride, and it’s often used as an intermediate in the synthesis of other organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzofuran moiety would contribute to the aromaticity of the compound, while the chlorobenzoyl and ethylsulfanylacetamide groups would likely have significant impacts on the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. For example, the presence of the benzofuran moiety could contribute to the compound’s aromaticity and potentially its UV/Vis absorption properties .

Scientific Research Applications

Anticonvulsant Agent Development

N-[2-(4-Chlorobenzoyl)-1-benzofuran-3-yl]-2-ethylsulfanylacetamide and its derivatives have been explored for potential use as anticonvulsant agents. A study by Shakya et al. (2016) synthesized a series of related compounds and evaluated their anticonvulsant activity. The results demonstrated the ability of these compounds to prevent seizure spread at relatively low doses, comparable to established anticonvulsant drugs like phenytoin. This highlights the potential of benzofuran-acetamide scaffolds, such as the compound , in developing new treatments for seizure disorders (Shakya et al., 2016).

Glutaminase Inhibition for Cancer Treatment

Compounds structurally similar to this compound have been studied for their role in inhibiting glutaminase, an enzyme crucial for cancer cell metabolism. Shukla et al. (2012) synthesized and evaluated bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs. These analogs demonstrated potential as glutaminase inhibitors, suggesting that structurally related compounds could be effective in cancer therapy by targeting metabolic pathways specific to cancer cells (Shukla et al., 2012).

Alzheimer's Disease Treatment

The benzofuran scaffold, which is part of the molecular structure of this compound, has been linked to potential treatments for Alzheimer's disease. Rizzo et al. (2008) designed and synthesized hybrid molecules that combined a benzofuran ring with N-methyl-N-benzylamine. These compounds showed promise in inhibiting cholinesterase activity and β-amyloid aggregation, both of which are key factors in Alzheimer's disease. This research suggests that compounds with benzofuran structures, similar to this compound, could contribute to multi-target strategies against Alzheimer's disease (Rizzo et al., 2008).

Properties

IUPAC Name

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-ethylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO3S/c1-2-25-11-16(22)21-17-14-5-3-4-6-15(14)24-19(17)18(23)12-7-9-13(20)10-8-12/h3-10H,2,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYODWUVQWMYDBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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